An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoropyrazine-2-carboxylic Acid
An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoropyrazine-2-carboxylic Acid
Abstract
5-Fluoropyrazine-2-carboxylic acid is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom onto the pyrazine-2-carboxylic acid scaffold profoundly influences its electronic properties, acidity, lipophilicity, and metabolic stability. These modifications make it a valuable and versatile building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive analysis of the core physicochemical properties of 5-Fluoropyrazine-2-carboxylic acid, offering detailed spectroscopic data, validated experimental protocols for its characterization, and insights into its synthesis and application. This document is intended to serve as a critical resource for researchers, chemists, and drug development professionals engaged in the design and synthesis of advanced pharmaceutical compounds.
Introduction: The Strategic Role of Fluorinated Pyrazines in Medicinal Chemistry
Pyrazine-2-carboxylic acid and its derivatives have long been recognized as privileged structures in pharmacology. The parent compound is a metabolite of the first-line anti-tuberculosis drug pyrazinamide, highlighting the biological relevance of this scaffold[1]. In modern drug design, the introduction of fluorine is a well-established strategy to modulate a molecule's properties. The high electronegativity and small size of the fluorine atom can lead to enhanced binding affinity, improved metabolic stability by blocking sites of oxidation, and altered pKa values, which can in turn optimize pharmacokinetic and pharmacodynamic profiles[2].
5-Fluoropyrazine-2-carboxylic acid leverages these benefits, combining the biologically active pyrazine core with the unique modulatory effects of fluorine. Understanding its fundamental physicochemical properties is therefore not merely an academic exercise; it is a prerequisite for its effective and rational application in the synthesis of next-generation pharmaceuticals. This guide provides the foundational data and methodologies required for its successful utilization in a research and development setting.
Core Chemical and Physical Properties
The defining characteristics of 5-Fluoropyrazine-2-carboxylic acid are summarized below. This data provides the baseline for predicting its behavior in chemical reactions and biological systems.
| Property | Data | Source(s) |
| Chemical Structure | ![]() | - |
| Molecular Formula | C₅H₃FN₂O₂ | [3][4] |
| Molecular Weight | 142.09 g/mol | [3][4] |
| CAS Number | 1211584-50-7 | [4] |
| Appearance | White to off-white crystalline powder. | [5] |
| Melting Point | Not widely reported; expected to be a high-melting solid similar to the parent compound, pyrazine-2-carboxylic acid (222-225 °C). The related methyl ester has a melting point of 55-57 °C[6]. | [6] |
| Solubility | Expected to be soluble in polar organic solvents such as DMSO, ethanol, and acetone, with some solubility in water due to the polar carboxylic acid group capable of hydrogen bonding[3][5]. Low solubility is expected in non-polar solvents like hexane. | [3][5] |
| pKa (Acid Dissociation Constant) | Not experimentally reported; estimated to be less than 2.9. The pKa of the parent pyrazine-2-carboxylic acid is ~2.9[1]. The strong electron-withdrawing effect of the fluorine atom increases the acidity of the carboxylic acid proton, resulting in a lower pKa. | [1] |
Spectroscopic Profile for Structural Elucidation
Accurate characterization of 5-Fluoropyrazine-2-carboxylic acid is essential for confirming its identity and purity. The following section details the expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural confirmation of this molecule. The electron-deficient pyrazine ring, combined with the highly electronegative fluorine and carboxylic acid substituents, results in a distinctive spectrum with signals shifted significantly downfield.
| Nucleus | Predicted Chemical Shift (δ) / ppm | Expected Multiplicity & Coupling |
| ¹H NMR | ~8.5 - 9.5 (Pyrazine H) | Two distinct signals in the aromatic region are expected for the two ring protons. Each will appear as a complex multiplet (e.g., doublet of doublets) due to both proton-proton (⁴JHH) and proton-fluorine (³JHF and ⁴JHF) coupling[7]. |
| ¹H NMR | >11.0 (Carboxylic Acid H) | A single, often broad, signal corresponding to the acidic proton. Its chemical shift is highly dependent on solvent and concentration. The use of DMSO-d₆ is recommended to reliably observe this exchangeable proton[7][8]. |
| ¹³C NMR | ~165 (Carboxylic Acid Carbonyl) | The carbonyl carbon of the carboxylic acid group. |
| ¹³C NMR | ~135 - 160 (Pyrazine Ring Carbons) | Four distinct signals are expected. The carbon directly bonded to the fluorine atom will appear as a doublet due to strong one-bond carbon-fluorine coupling (¹JCF). The other ring carbons will also exhibit smaller C-F couplings (²JCF, ³JCF). |
| ¹⁹F NMR | Varies with standard | A single resonance is expected. Its precise chemical shift will depend on the reference standard used. This experiment is crucial for confirming the presence and electronic environment of the fluorine atom. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups. The spectrum of 5-Fluoropyrazine-2-carboxylic acid is dominated by the characteristic absorptions of the carboxylic acid moiety.
| Frequency Range (cm⁻¹) | Vibration Type | Appearance |
| 3300 - 2500 | O–H stretch (Carboxylic Acid) | A very broad and strong absorption band, often obscuring the C-H stretches in the same region. This broadening is a hallmark of the hydrogen-bonded dimer structure common in carboxylic acids[9]. |
| 1760 - 1690 | C=O stretch (Carboxylic Acid) | A strong, sharp absorption. Its exact position can be influenced by conjugation with the pyrazine ring and hydrogen bonding[9]. |
| ~1600 - 1450 | C=C and C=N stretches (Aromatic Ring) | Multiple medium to sharp bands characteristic of the pyrazine ring. |
| ~1200 - 1000 | C–F stretch | A strong, characteristic absorption indicating the presence of the carbon-fluorine bond. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Using a high-resolution mass spectrometer (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) will provide the exact mass, confirming the molecular formula.
-
Expected [M-H]⁻ Ion (Negative ESI): 141.0133
-
Expected [M+H]⁺ Ion (Positive ESI): 143.0282
Synthesis and Reactivity Overview
The synthesis of fluorinated pyrazines can be challenging. Direct C-H fluorination of pyrazine-2-carboxylic acid is often unsuccessful because the free carboxylic acid group can interfere with common fluorinating reagents[10]. A more reliable and frequently employed strategy involves a three-step sequence:
-
Protection: The carboxylic acid is first protected, typically as a methyl or ethyl ester, to prevent side reactions.
-
Fluorination: The resulting ester is then subjected to electrophilic fluorination using a reagent such as Selectfluor®.
-
Deprotection: The ester group is hydrolyzed under basic conditions (e.g., using LiOH or NaOH) to yield the final 5-Fluoropyrazine-2-carboxylic acid product[10].
The diagram below illustrates this common synthetic workflow.
Caption: A generalized synthetic workflow for 5-Fluoropyrazine-2-carboxylic acid.
Experimental Protocols for Characterization
The following protocols are generalized methodologies that serve as a robust starting point for the analysis of 5-Fluoropyrazine-2-carboxylic acid. Optimization may be required based on available instrumentation and sample purity.
Protocol 1: ¹H NMR Spectral Analysis
-
Rationale: This protocol is designed to confirm the chemical structure and assess the purity of the compound. DMSO-d₆ is chosen as the solvent to ensure solubility and to clearly observe the exchangeable carboxylic acid proton without D₂O exchange[7].
-
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be applied if necessary.
-
Transfer the solution into a 5 mm NMR tube using a clean pipette.
-
Instrument Setup: Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Analysis: Integrate all signals and calibrate the spectrum using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm). Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure[7].
-
Protocol 2: Solubility Assessment (Shake-Flask Method)
-
Rationale: This standard method determines the approximate solubility of the compound in a given solvent, a critical parameter for formulation and reaction setup.
-
Methodology:
-
Preparation: Add an excess amount of 5-Fluoropyrazine-2-carboxylic acid to a known volume (e.g., 1 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Carefully remove a known aliquot of the supernatant and dilute it appropriately.
-
Analyze the concentration of the dissolved compound using a calibrated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the solubility based on the measured concentration and dilution factor.
-
The following diagram outlines the logical flow for the comprehensive characterization of a newly synthesized or procured batch of the compound.
Caption: Logical workflow for the characterization of 5-Fluoropyrazine-2-carboxylic acid.
Conclusion
5-Fluoropyrazine-2-carboxylic acid is a strategically important molecule for modern drug discovery. Its physicochemical properties are dictated by the interplay between the electron-deficient pyrazine core and the potent electronic effects of its fluoro and carboxylic acid substituents. The data and protocols presented in this guide—from its increased acidity and characteristic spectroscopic signatures to its established synthetic pathways—provide the essential knowledge base for its confident and effective use. A thorough understanding of these properties is the foundation upon which researchers can build, enabling the rational design and synthesis of novel, high-value pharmaceutical compounds.
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